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molecular formula C14H17NO3 B3104725 4-(1-Acetylpiperidin-4-yl)benzoic acid CAS No. 149353-96-8

4-(1-Acetylpiperidin-4-yl)benzoic acid

Cat. No. B3104725
M. Wt: 247.29 g/mol
InChI Key: HYCWXWTUMWWRHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08933099B2

Procedure details

A mixture of aluminum chloride(III) (26 g, 195 mmol) and dichloromethane (200 mL) was stirred at 0° C., and oxalyl chloride (20 mL, 228 mmol) was dripped over 10 minutes. Then a mixture of 1-(4-phenylpiperidin-1-yl)ethanone described in Production Example 1-9 (12.3 g, 60.5 mmol) and dichloromethane (50 mL) was dripped over 30 minutes. The mixture was stirred under nitrogen atmosphere at 25° C. for 14 hours. The reaction liquid was poured onto ice and ethyl acetate (1 L) and water (1 L) were added for separation. The aqueous layer was extracted with ethyl acetate (1 L) twice, then the organic layer was washed with water (1 L) twice and then with a saturated saline solution (500 mL). The organic layer was dried over anhydrous magnesium sulfate and then the solvent was evaporated. Ethyl acetate was added to the concentrated residue and the product was collected by filteration and washed with ethyl acetate to obtain the title compound (9.09 g, 61%).
[Compound]
Name
aluminum chloride(III)
Quantity
26 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
Example 1-9
Quantity
12.3 g
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
reactant
Reaction Step Five
Quantity
1 L
Type
reactant
Reaction Step Six
Name
Quantity
1 L
Type
solvent
Reaction Step Six
Yield
61%

Identifiers

REACTION_CXSMILES
ClCCl.C(Cl)(=O)C(Cl)=O.[C:10]1([CH:16]2[CH2:21][CH2:20][N:19]([C:22](=[O:24])[CH3:23])[CH2:18][CH2:17]2)[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1.[C:25]([O:28]CC)(=[O:27])C>O>[C:22]([N:19]1[CH2:18][CH2:17][CH:16]([C:10]2[CH:11]=[CH:12][C:13]([C:25]([OH:28])=[O:27])=[CH:14][CH:15]=2)[CH2:21][CH2:20]1)(=[O:24])[CH3:23]

Inputs

Step One
Name
aluminum chloride(III)
Quantity
26 g
Type
reactant
Smiles
Name
Quantity
200 mL
Type
reactant
Smiles
ClCCl
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C1CCN(CC1)C(C)=O
Step Four
Name
Example 1-9
Quantity
12.3 g
Type
reactant
Smiles
Step Five
Name
Quantity
50 mL
Type
reactant
Smiles
ClCCl
Step Six
Name
Quantity
1 L
Type
reactant
Smiles
C(C)(=O)OCC
Name
Quantity
1 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
was stirred at 0° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was stirred under nitrogen atmosphere at 25° C. for 14 hours
Duration
14 h
CUSTOM
Type
CUSTOM
Details
The reaction liquid
ADDITION
Type
ADDITION
Details
were added for separation
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with ethyl acetate (1 L) twice
WASH
Type
WASH
Details
the organic layer was washed with water (1 L) twice
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated
ADDITION
Type
ADDITION
Details
Ethyl acetate was added to the concentrated residue
CUSTOM
Type
CUSTOM
Details
the product was collected by filteration
WASH
Type
WASH
Details
washed with ethyl acetate

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C)(=O)N1CCC(CC1)C1=CC=C(C(=O)O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 9.09 g
YIELD: PERCENTYIELD 61%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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